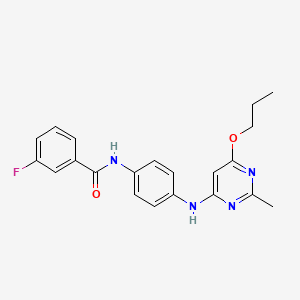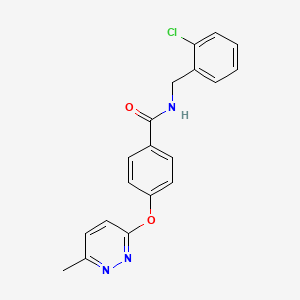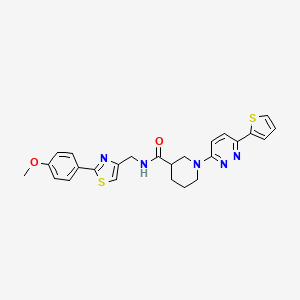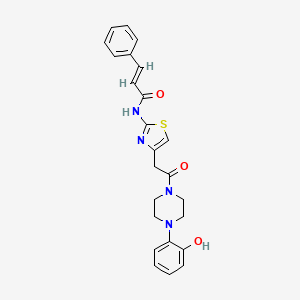![molecular formula C14H15NO2 B2958415 4-[(Oxolan-2-yl)methoxy]quinoline CAS No. 2195875-98-8](/img/structure/B2958415.png)
4-[(Oxolan-2-yl)methoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(Oxolan-2-yl)methoxy]quinoline” is a chemical compound with the molecular formula C14H15NO2. It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are essential segments of both natural and synthetic compounds .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For example, in the Pfitzinger quinoline synthesis, isatin reacts with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative .Applications De Recherche Scientifique
Drug Design and Medicinal Chemistry
4-[(Oxolan-2-yl)methoxy]quinoline: is a functionalized quinoline motif that has garnered attention in drug design due to its broad spectrum of bioactivity. It serves as a core template in the development of new therapeutic agents, leveraging its efficacy in various medicinal chemistry applications .
Pharmacological Applications
The compound’s derivatives have been explored for their potential in treating a range of diseases. This includes anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities. The pharmacological significance of quinoline derivatives is substantial, making them a key focus in current medicinal research .
Third-Generation Photovoltaics
Quinoline derivatives, including this compound, have been applied in third-generation photovoltaic cells. Their unique properties, such as absorption spectra and energy levels, make them suitable for use in polymer solar cells and dye-sensitized solar cells, contributing to advancements in renewable energy technologies .
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, these quinoline derivatives are considered promising materials for the emission layer of OLEDs. Their electronic properties allow for efficient light emission, which is crucial for the development of high-quality display and lighting technologies .
Transistor Materials
Beyond OLEDs, this compound derivatives have also been used in transistors. Their semiconducting properties are leveraged to create transistors with desirable electrical characteristics, impacting the field of electronic devices .
Biomedical Applications
The compound’s derivatives are being investigated for their potential in various biomedical applications. This includes their use in diagnostic imaging, targeted drug delivery systems, and as a component in biomaterials designed for tissue engineering .
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in the field of medicinal chemistry . Therefore, future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of new quinoline derivatives.
Mécanisme D'action
Target of Action
Quinoline derivatives are known to interact with a variety of targets, including bacterial dna gyrase and topoisomerase . These enzymes are crucial for bacterial DNA replication, making them popular targets for antibacterial drugs .
Mode of Action
For instance, by inhibiting bacterial DNA gyrase and topoisomerase, quinolines prevent the supercoiling of bacterial DNA, thereby inhibiting DNA replication and bacterial growth .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase, quinolines generally disrupt bacterial dna synthesis, affecting the broader pathway of bacterial replication .
Pharmacokinetics
Quinolones, a class of compounds related to quinolines, are known for their favorable pharmacokinetic properties, including good oral absorption and broad tissue distribution . These properties contribute to their high bioavailability, making them effective therapeutic agents .
Result of Action
By inhibiting key enzymes involved in bacterial dna replication, quinolines generally lead to the cessation of bacterial growth, contributing to their antibacterial activity .
Propriétés
IUPAC Name |
4-(oxolan-2-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-6-13-12(5-1)14(7-8-15-13)17-10-11-4-3-9-16-11/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZCLCIMLNXVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2958342.png)



![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)
![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958351.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide](/img/structure/B2958352.png)
![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)